BILB 1941
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Overview
Description
BILB-1941 is a novel, orally bioavailable, and non-nucleoside inhibitor of the hepatitis C virus RNA polymerase. It belongs to the benzimidazole and indole class of compounds and binds to the well-characterized NS5B thumb pocket 1 . This compound has shown potent and specific inhibition of the hepatitis C virus RNA-dependent RNA polymerase in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BILB-1941 involves multiple steps, including the formation of benzimidazole and indole derivatives. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving the formation of key intermediates and their subsequent coupling .
Industrial Production Methods
Industrial production methods for BILB-1941 are not extensively documented in publicly available sources. The compound is produced in controlled laboratory settings, adhering to stringent quality control measures to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
BILB-1941 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving BILB-1941 include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions vary depending on the desired outcome and the nature of the substituents being introduced .
Major Products Formed
The major products formed from the reactions of BILB-1941 include various oxidized, reduced, and substituted derivatives. These products are characterized by their unique chemical structures and properties .
Scientific Research Applications
BILB-1941 has several scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of RNA polymerase enzymes.
Biology: Investigated for its antiviral properties against hepatitis C virus.
Medicine: Explored as a potential therapeutic agent for treating hepatitis C infections.
Industry: Utilized in the development of antiviral drugs and related research
Mechanism of Action
BILB-1941 exerts its effects by binding to the NS5B thumb pocket 1 of the hepatitis C virus RNA polymerase. This binding inhibits the polymerase activity, preventing the replication of the viral RNA. The compound’s mechanism of action involves specific interactions with the polymerase enzyme, leading to the disruption of the viral replication process .
Comparison with Similar Compounds
Similar Compounds
Daclatasvir: An inhibitor of the NS5A region of the hepatitis C virus.
Paritaprevir: An inhibitor of the hepatitis C virus protease complex.
Uniqueness of BILB-1941
BILB-1941 is unique due to its specific binding to the NS5B thumb pocket 1, which distinguishes it from other inhibitors targeting different regions of the hepatitis C virus. Its potent and specific inhibition of the RNA polymerase makes it a valuable compound for antiviral research .
Properties
CAS No. |
494856-61-0 |
---|---|
Molecular Formula |
C34H34N4O4 |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
(E)-3-[4-[[1-[(3-cyclopentyl-1-methyl-2-pyridin-2-ylindole-6-carbonyl)amino]cyclobutanecarbonyl]amino]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C34H34N4O4/c1-38-28-21-24(13-16-26(28)30(23-7-2-3-8-23)31(38)27-9-4-5-20-35-27)32(41)37-34(18-6-19-34)33(42)36-25-14-10-22(11-15-25)12-17-29(39)40/h4-5,9-17,20-21,23H,2-3,6-8,18-19H2,1H3,(H,36,42)(H,37,41)(H,39,40)/b17-12+ |
InChI Key |
JBSNALXXNTWUEC-SFQUDFHCSA-N |
Isomeric SMILES |
CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C(=O)NC4=CC=C(C=C4)/C=C/C(=O)O)C(=C1C5=CC=CC=N5)C6CCCC6 |
SMILES |
CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C(=O)NC4=CC=C(C=C4)C=CC(=O)O)C(=C1C5=CC=CC=N5)C6CCCC6 |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C(=O)NC4=CC=C(C=C4)C=CC(=O)O)C(=C1C5=CC=CC=N5)C6CCCC6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BILB-1941; BILB 1941; BILB1941; BILB-1941ZW; BILB 1941ZW; BILB1941ZW. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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